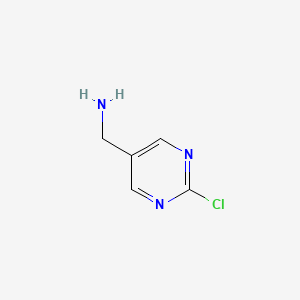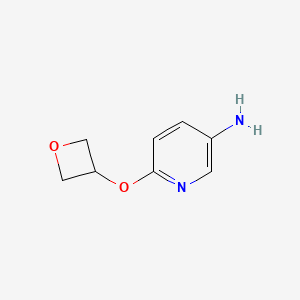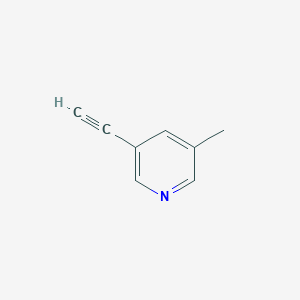
3-Ethynyl-5-methylpyridine
概要
説明
3-Ethynyl-5-methylpyridine is a chemical compound with the molecular formula C8H7N . It has a molecular weight of 117.15 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N/c1-3-8-4-7(2)5-9-6-8/h1,4-6H,2H3 .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 205.3±28.0 °C at 760 mmHg . The compound has a vapour pressure of 0.4±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.4±3.0 kJ/mol . The flash point is 77.2±16.6 °C . The index of refraction is 1.534 .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of [1,8]Naphthyridines : 3-Ethynyl-5-methylpyridine derivatives have been used to synthesize 2,4-substituted [1,8]naphthyridines, showcasing the utility of this compound in complex chemical syntheses (Abbiati et al., 2002).
- Ortho-Ethynylation of Phenols : Studies show the catalytic role of this compound in the ortho-ethynylation of phenols, indicating its potential in organic synthesis (Kobayashi et al., 2002).
Biochemical Interactions and Applications
- Antagonists for mGluR5 Receptors : Derivatives of this compound have shown effectiveness as potent mGluR5 antagonists, suggesting applications in neuroscience and pharmacology (Alagille et al., 2011).
- Molecular Diodes and Nano-Actuators : The compound has been used to create molecular diodes with charge-induced conformational switching, pointing towards applications in nanotechnology and electronics (Derosa et al., 2003).
Industrial and Material Science Applications
- Microreaction Systems in Chemical Production : Research indicates that derivatives of this compound are crucial in the production of certain chemicals, emphasizing its role in industrial chemistry (Sang et al., 2020).
- Magnetic Properties in Dysprosium Complexes : Studies have explored the effects of substituents on ligands far from metal ions on the magnetic properties of dysprosium ions, highlighting potential in material sciences (Kamila et al., 2017).
Safety and Hazards
作用機序
Target of Action
The primary target of 3-Ethynyl-5-methylpyridine is the metabotropic glutamate 5 (mGlu 5) receptor . This receptor has been implicated in the pathophysiology of depression and the mechanism of action of antidepressant drugs .
Mode of Action
This compound acts as a partial negative allosteric modulator (NAM) of the mGlu 5 receptor . This means it binds to a site on the receptor that is distinct from the active site, altering the receptor’s conformation and reducing its activity . This modulation retains therapeutic effects and has a much broader therapeutic window compared to full antagonists and NAMs .
Biochemical Pathways
The modulation of the mGlu 5 receptor by this compound affects various biochemical pathways. It induces rapid and sustained antidepressant-like effects in a brain-derived neurotrophic factor (BDNF)-dependent mechanism . This suggests that the compound may enhance the action of BDNF, a protein that supports the survival of existing neurons and encourages the formation of new neurons and synapses .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution.
Result of Action
The action of this compound results in rapid and sustained antidepressant-like effects . It also enhances the action of ®-ketamine in mice, indicating a convergent mechanism of action between the two substances . This suggests that this compound could have practical use in treating depression as a rapid-acting antidepressant drug .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C in an inert atmosphere for optimal stability . Additionally, the Suzuki–Miyaura coupling reaction, which is used to synthesize compounds like this compound, is known to be environmentally benign . This suggests that the compound’s production has a minimal environmental impact.
生化学分析
Biochemical Properties
3-Ethynyl-5-methylpyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It has been observed to interact with enzymes such as metabotropic glutamate receptors (mGluRs), specifically mGluR5 . These interactions are crucial as they can influence various signaling pathways and cellular responses. The compound’s ability to bind to these receptors and modulate their activity makes it a valuable tool in studying neurotransmission and related biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving mice, this compound demonstrated rapid and sustained antidepressant-like effects by modulating the brain-derived neurotrophic factor (BDNF)-dependent mechanism . This indicates its potential impact on neuroplasticity and cellular resilience.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as a partial negative allosteric modulator (NAM) of the mGluR5 receptor . This modulation involves the inhibition of receptor activity, which in turn affects downstream signaling pathways. The compound’s ability to alter gene expression and enzyme activity further elucidates its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under inert atmospheric conditions and at temperatures between 2-8°C . Its long-term effects on cellular function require further investigation. Studies have shown that repeated administration can lead to sustained biochemical changes, indicating its potential for long-term applications in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, varying doses have been used to study its antidepressant-like effects. Higher doses have shown more pronounced effects, but there is a threshold beyond which toxic or adverse effects may occur . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound’s metabolism may influence metabolic flux and the levels of various metabolites . Understanding these pathways is essential for predicting its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can affect its overall activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
特性
IUPAC Name |
3-ethynyl-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-3-8-4-7(2)5-9-6-8/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIMYOJUVHJRRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90705951 | |
| Record name | 3-Ethynyl-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30413-53-7 | |
| Record name | 3-Ethynyl-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethynyl-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



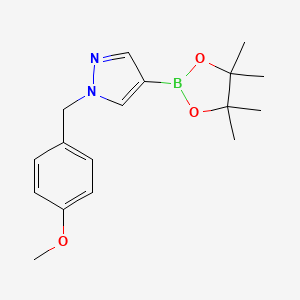


![6-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1395934.png)
![2-Chloro-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B1395935.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1395936.png)
![6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1395937.png)
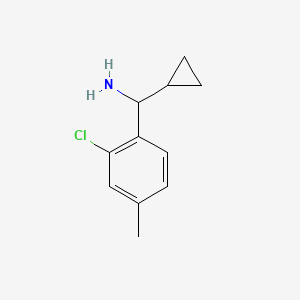

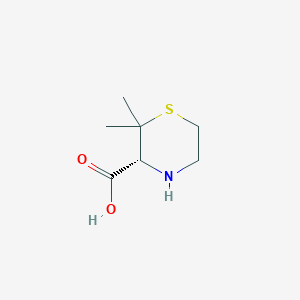
![7'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395942.png)
